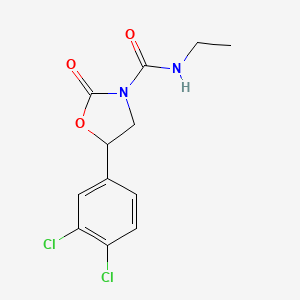
5-(3,4-Dichlorophenyl)-N-ethyl-2-oxo-3-oxazolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dichlorophenyl)-N-ethyl-2-oxooxazolidine-3-carboxamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique oxazolidine ring structure, which contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-N-ethyl-2-oxooxazolidine-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazolidine ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
5-(3,4-Dichlorophenyl)-N-ethyl-2-oxooxazolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
科学的研究の応用
5-(3,4-Dichlorophenyl)-N-ethyl-2-oxooxazolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(3,4-Dichlorophenyl)-N-ethyl-2-oxooxazolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxazolidine ring structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 5-(3,4-Dichlorophenyl)-N-methyl-2-oxooxazolidine-3-carboxamide
- 5-(3,4-Dichlorophenyl)-N-propyl-2-oxooxazolidine-3-carboxamide
- 5-(3,4-Dichlorophenyl)-N-butyl-2-oxooxazolidine-3-carboxamide
Uniqueness
5-(3,4-Dichlorophenyl)-N-ethyl-2-oxooxazolidine-3-carboxamide is unique due to its specific ethyl substitution, which influences its chemical reactivity and biological activity. This compound’s distinct properties make it a valuable tool in various scientific and industrial applications.
特性
CAS番号 |
34725-08-1 |
|---|---|
分子式 |
C12H12Cl2N2O3 |
分子量 |
303.14 g/mol |
IUPAC名 |
5-(3,4-dichlorophenyl)-N-ethyl-2-oxo-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C12H12Cl2N2O3/c1-2-15-11(17)16-6-10(19-12(16)18)7-3-4-8(13)9(14)5-7/h3-5,10H,2,6H2,1H3,(H,15,17) |
InChIキー |
BDYXNDWEDKZPMB-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)N1CC(OC1=O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


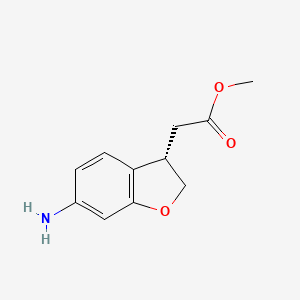
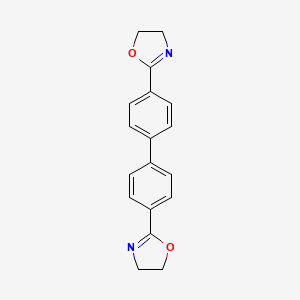

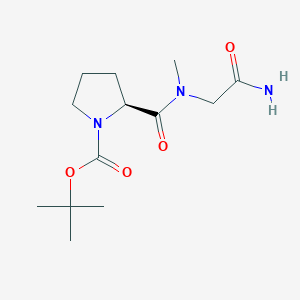
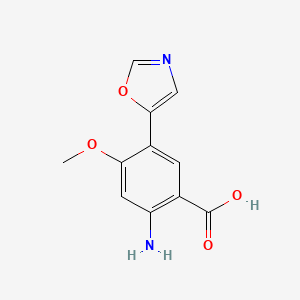

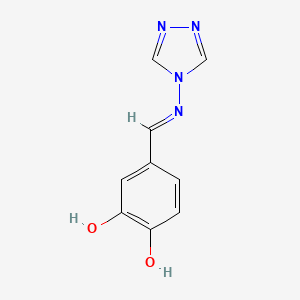
![2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12892962.png)
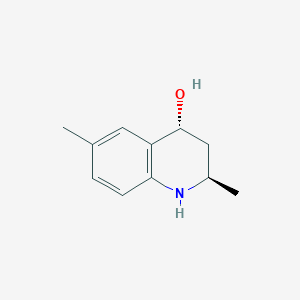
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B12892983.png)
![2-(Ethyl{(4R)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12892993.png)
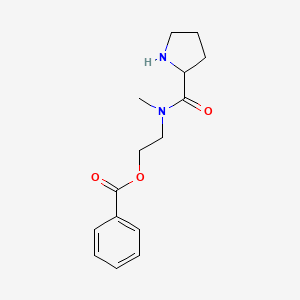
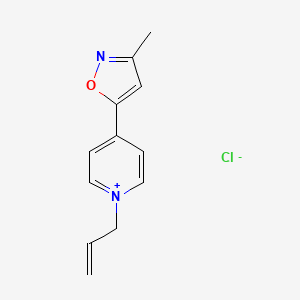
![4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline](/img/structure/B12893018.png)
